7-hydroxy-4,8-dimethyl-6-(prop-2-en-1-yl)-2H-chromen-2-one
Overview
Description
6-Allyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4,8-dimethyl-6-(prop-2-en-1-yl)-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method can employ both homogeneous catalysts like concentrated sulfuric acid and trifluoroacetic acid, as well as Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
Industrial production of coumarin derivatives often involves the use of green chemistry principles to minimize environmental impact. This includes using green solvents, catalysts, and other procedures that reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
6-Allyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
6-Allyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of perfumes, cosmetics, and optical brighteners.
Mechanism of Action
The mechanism of action of 7-hydroxy-4,8-dimethyl-6-(prop-2-en-1-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like cyclooxygenase, which plays a role in inflammation . Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and antioxidant properties.
4-Hydroxycoumarin: Used as an anticoagulant in medicine.
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Studied for its anticancer activities.
Uniqueness
6-Allyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its allyl group at the 6-position and hydroxyl group at the 7-position contribute to its unique properties compared to other coumarin derivatives .
Properties
IUPAC Name |
7-hydroxy-4,8-dimethyl-6-prop-2-enylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-4-5-10-7-11-8(2)6-12(15)17-14(11)9(3)13(10)16/h4,6-7,16H,1,5H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDBOIKRVOGUCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2C)O)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176801 | |
Record name | 7-Hydroxy-4,8-dimethyl-6-(2-propen-1-yl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3993-44-0 | |
Record name | 7-Hydroxy-4,8-dimethyl-6-(2-propen-1-yl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3993-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-4,8-dimethyl-6-(2-propen-1-yl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501176801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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